molecular formula C8H6IN3O2 B13029854 3-iodo-2-methyl-5-nitro-2H-indazole

3-iodo-2-methyl-5-nitro-2H-indazole

Cat. No.: B13029854
M. Wt: 303.06 g/mol
InChI Key: GOZCJEMORCBNPE-UHFFFAOYSA-N
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Description

Contextual Significance of Indazole Heterocycles in Synthetic Chemistry and Chemical Biology

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a privileged scaffold in medicinal chemistry and synthetic organic chemistry. nih.govepa.gov The versatility of the indazole ring system allows for functionalization at various positions, leading to a vast number of derivatives with diverse biological and therapeutic properties. epa.gov This has led to the incorporation of the indazole moiety into several FDA-approved drugs, including the anti-cancer agents Axitinib and Pazopanib, the antiemetic Granisetron, and the anti-inflammatory drug Benzydamine.

The significance of indazoles also extends to their role as crucial building blocks in the synthesis of more complex molecules. Their utility as intermediates is a cornerstone of drug discovery programs and materials science. The ability to selectively modify the indazole core enables chemists to fine-tune the physicochemical and pharmacological properties of the resulting compounds, making them a focal point of extensive research. nih.gov

Isomeric and Tautomeric Considerations of Indazole Derivatives: Focus on the 2H-Indazole Scaffold

A key feature of the indazole ring system is its existence in different tautomeric forms, primarily 1H-indazole and 2H-indazole, which arise from the migration of a proton between the two nitrogen atoms. epa.gov Thermodynamic calculations and experimental evidence have shown that the 1H-tautomer is generally more stable than the 2H-tautomer. epa.gov This tautomerism significantly influences the synthesis, reactivity, and biological properties of indazole derivatives.

The less stable 2H-indazole isomers, however, are also of considerable interest in medicinal chemistry. researchgate.net The synthesis of 2H-indazoles often requires specific strategies to control the regioselectivity of N-alkylation or N-arylation. organic-chemistry.org Methods have been developed that proceed via pathways such as the reductive cyclization of ortho-imino-nitrobenzene substrates or copper-catalyzed three-component reactions. organic-chemistry.org The ability to selectively synthesize and isolate the 2H-indazole scaffold is crucial for exploring the full chemical and biological space of this heterocyclic system. By installing a substituent, such as a methyl group, on the N2 nitrogen, the tautomeric form is "locked," which is a critical step in developing structure-activity relationships (SAR) for drug candidates, as it ensures a fixed orientation of the pharmacophore. researchgate.net

Rationale for Academic Investigation of Highly Functionalized Indazoles: The Case of 3-iodo-2-methyl-5-nitro-2H-indazole

The academic pursuit of highly functionalized indazoles like this compound is driven by the unique combination of its structural features, which make it a valuable tool in synthetic and medicinal chemistry. The rationale for its investigation can be understood by examining its distinct components: the 2H-indazole core, the N2-methyl group, the C5-nitro group, and the C3-iodo group.

The N2-methyl group, as previously mentioned, fixes the molecule in the less common 2H-indazole tautomeric form. This is particularly important for systematic drug design, as it removes the ambiguity of tautomerism and allows for a clearer understanding of how the molecule interacts with biological targets. researchgate.net

The nitro group at the C5 position is a strong electron-withdrawing group, which significantly influences the electronic properties of the indazole ring. nih.govnih.gov In medicinal chemistry, nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and antineoplastic effects. nih.govnih.govresearchgate.net The nitro group can act as a key pharmacophore or be reduced in situ to form reactive species that can interact with cellular components. nih.gov

The iodine atom at the C3 position is a particularly valuable feature for synthetic chemists. The carbon-iodine bond serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki or Heck reactions. google.com This allows for the straightforward generation of diverse libraries of compounds for biological screening. The presence of iodine itself can also contribute to the biological activity of a molecule.

Data Tables

Table 1: Compound Names Mentioned in this Article

Compound Name
This compound
Axitinib
Pazopanib
Granisetron
Benzydamine
1H-Indazole
2H-Indazole

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₆IN₃O₂
Molecular Weight 303.06 g/mol
CAS Number 1638764-45-0

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6IN3O2

Molecular Weight

303.06 g/mol

IUPAC Name

3-iodo-2-methyl-5-nitroindazole

InChI

InChI=1S/C8H6IN3O2/c1-11-8(9)6-4-5(12(13)14)2-3-7(6)10-11/h2-4H,1H3

InChI Key

GOZCJEMORCBNPE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)[N+](=O)[O-])I

Origin of Product

United States

Chemical Reactivity and Derivatization of 3 Iodo 2 Methyl 5 Nitro 2h Indazole

Transformations at the C3-Iodo Position

The carbon-iodine bond at the C3 position of 3-iodo-2-methyl-5-nitro-2H-indazole is a key site for introducing structural diversity. The electron-withdrawing nature of the nitro group and the inherent reactivity of the C-I bond make it amenable to a variety of metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For this compound, these reactions provide efficient pathways to introduce aryl, alkynyl, and alkenyl groups at the C3 position.

The Suzuki-Miyaura coupling is a widely used method for creating biaryl structures by reacting an organoboron compound with a halide. libretexts.org In the case of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the C3 position. The general catalytic cycle involves the oxidative addition of the iodoindazole to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the C3-arylated product and regenerate the Pd(0) catalyst. libretexts.org

The reactivity of the halide in Suzuki-Miyaura coupling generally follows the order I > OTf > Br > Cl. libretexts.org This high reactivity of the C-I bond makes this compound an excellent substrate for these transformations. Studies on similar 3-iodoindazoles have demonstrated that Suzuki-Miyaura coupling can proceed in good to excellent yields under mild conditions. nih.gov For instance, the coupling of 3-iodoindazoles with arylboronic acids has been successfully achieved using palladium catalysts and a base like potassium phosphate (B84403) in a dioxane/water solvent system. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Iodoindazoles This table is illustrative and based on general findings for iodoindazoles, as specific data for the this compound was not available in the search results.

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂OHigh
24-Methoxyphenylboronic acidPdCl₂(dppf)Na₂CO₃DME/H₂OGood
33-Fluorophenylboronic acidP2 PrecatalystK₃PO₄Dioxane/H₂OGood

The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is particularly useful for synthesizing alkynyl-substituted indazoles from this compound. The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org

Research on 3-iodoindazoles has shown that Sonogashira couplings proceed smoothly, affording a wide range of new alkynylated indazoles. thieme-connect.de The higher reactivity of the C-I bond compared to C-Br or C-Cl ensures selective reaction at the C3 position when other halogens are present in the molecule. thieme-connect.de

Table 2: Sonogashira Coupling of 3-Iodoindazoles with Terminal Alkynes This table is illustrative and based on general findings for iodoindazoles, as specific data for the this compound was not available in the search results.

EntryAlkyneCatalystCo-catalystBase/SolventYield (%)
1PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃N/DMFHigh
2TrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NGood
31-HexynePdCl₂(dppf)CuIPiperidineGood

The Heck reaction provides a method for the C-C bond formation between an unsaturated halide and an alkene, catalyzed by a palladium complex. libretexts.org This reaction can be utilized to introduce alkenyl substituents at the C3 position of this compound. The catalytic cycle typically involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to release the alkenylated product. libretexts.org

While specific examples for this compound are not detailed in the provided search results, the general principles of the Heck reaction are applicable. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve the desired C3-alkenylated indazole derivatives.

Other Metal-Mediated or Catalyzed Functionalizations

Beyond palladium catalysis, other metal-mediated reactions can be employed for the functionalization of the C3 position. These methods can offer alternative reactivity and selectivity. nih.gov For instance, Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, has been used for the C3-arylation of indazoles. chim.it This approach can be complementary to the Suzuki-Miyaura coupling.

Reactions Involving the Nitro Group at Position 5

The nitro group at the C5 position of this compound is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. This transformation is a key step in the synthesis of many biologically active compounds.

The reduction of the nitro group can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ over Pd/C) or chemical reduction with metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl). The resulting 5-amino-3-iodo-2-methyl-2H-indazole can then serve as a precursor for further derivatization, such as diazotization followed by Sandmeyer reactions or as a nucleophile in various coupling reactions.

In some instances, the nitro group itself can direct C-H functionalization at an adjacent position, although this is more commonly observed for C-H nitration of the indazole core itself. researchgate.netrsc.org For this compound, the primary reactivity of the nitro group lies in its reduction to the corresponding amine, which opens up a wide array of synthetic possibilities for further functionalization of the indazole ring system.

Further Functionalizations of the Indazole Ring System

Nucleophilic Aromatic Substitution on Activated Sites

The electron-withdrawing nature of the nitro group at the 5-position of the indazole ring plays a crucial role in activating the aromatic system towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, the positions most susceptible to nucleophilic attack are the C4 and C6 carbons. However, the presence of the iodine atom at C3 provides a leaving group, making this position also a potential site for substitution, although direct displacement of the iodo group by a nucleophile would be a significant reaction pathway.

The general mechanism of SNAr reactions on this substrate would involve the attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the leaving group, in this case, the iodide ion, restores the aromaticity of the ring and yields the substituted product.

Common nucleophiles that can be employed in these reactions include alkoxides, phenoxides, thiolates, and amines. The reaction conditions typically involve the use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures to proceed at a reasonable rate. The choice of base, if required to generate the nucleophile in situ, is also a critical parameter.

Below is a table summarizing representative, albeit hypothetical, nucleophilic aromatic substitution reactions on this compound, illustrating the potential for generating a diverse range of derivatives.

Entry Nucleophile Reagent/Conditions Product Yield (%)
1MethoxideNaOMe, MeOH, reflux3-methoxy-2-methyl-5-nitro-2H-indazole85
2PhenoxidePhOH, K₂CO₃, DMF, 100 °C2-methyl-5-nitro-3-phenoxy-2H-indazole78
3EthanethiolateEtSH, NaH, THF, rt3-(ethylthio)-2-methyl-5-nitro-2H-indazole92
4AnilinePhNH₂, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110 °CN-phenyl-2-methyl-5-nitro-2H-indazol-3-amine65
5MorpholineMorpholine, K₂CO₃, DMSO, 120 °C4-(2-methyl-5-nitro-2H-indazol-3-yl)morpholine72

This table presents hypothetical data for illustrative purposes, based on the expected reactivity of the compound.

It is important to note that in some cases, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (Entry 4), might be necessary to achieve C-N bond formation, as direct SNAr with amines can sometimes be challenging.

Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions for installing novel heterocyclic units)

While the aromatic indazole ring itself is generally not a reactive participant in cycloaddition reactions, the substituents on the ring can be modified to introduce functionalities that can undergo such transformations. However, the indazole system, particularly when activated by electron-withdrawing groups, can potentially act as a dipolarophile in certain cycloaddition reactions. More commonly, the iodo group at the C3 position can be functionalized to introduce a dipolarophile or a 1,3-dipole, which can then participate in cycloaddition reactions to build novel heterocyclic systems fused or attached to the indazole core.

One of the most powerful classes of cycloaddition reactions for the synthesis of five-membered heterocycles is the 1,3-dipolar cycloaddition. wikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile. wikipedia.org

For instance, the iodo group in this compound could be converted to an alkynyl group via a Sonogashira coupling. This resulting alkyne can then act as a dipolarophile in a 1,3-dipolar cycloaddition with a variety of 1,3-dipoles, such as azides, nitrile oxides, or nitrones, to generate triazoles, isoxazoles, or isoxazolines, respectively. nih.gov These reactions are often highly regioselective and can be catalyzed by copper(I) in the case of terminal alkynes and azides (the "click" reaction).

The following table outlines a hypothetical reaction sequence illustrating the use of this compound as a precursor for 1,3-dipolar cycloaddition reactions.

Step Reaction Reagents/Conditions Intermediate/Product Yield (%)
1Sonogashira CouplingTrimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C2-methyl-5-nitro-3-((trimethylsilyl)ethynyl)-2H-indazole88
2DesilylationK₂CO₃, MeOH3-ethynyl-2-methyl-5-nitro-2H-indazole95
3a1,3-Dipolar Cycloaddition with Azide (B81097)Benzyl azide, CuSO₄·5H₂O, Sodium ascorbate, t-BuOH/H₂O, rt1-benzyl-4-(2-methyl-5-nitro-2H-indazol-3-yl)-1H-1,2,3-triazole91
3b1,3-Dipolar Cycloaddition with Nitrile OxidePhenylnitrile oxide (from benzaldoxime (B1666162) and NCS), Et₃N, CH₂Cl₂, rt3-phenyl-5-(2-methyl-5-nitro-2H-indazol-3-yl)isoxazole82

This table presents a hypothetical reaction scheme and data for illustrative purposes.

This strategy allows for the construction of complex heterocyclic systems appended to the indazole scaffold, providing a powerful tool for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The versatility of the 1,3-dipolar cycloaddition reaction, in terms of the wide range of accessible 1,3-dipoles and dipolarophiles, opens up a vast chemical space for the derivatization of this compound.

Computational and Theoretical Investigations of 3 Iodo 2 Methyl 5 Nitro 2h Indazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecules with a high degree of accuracy. nih.govnih.gov These methods allow for the detailed examination of a molecule's electronic structure and the prediction of various chemical and physical properties before undertaking potentially complex and costly experimental synthesis and analysis.

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structure

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and to describe the distribution of electrons within it. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which has proven effective for similar organic molecules. nih.govacs.org

A significant advantage of DFT is its ability to predict spectroscopic data, which can be used to verify experimental findings or to aid in the identification of a synthesized compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-iodo-2-methyl-5-nitro-2H-indazole

AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
C3~90-100H4~8.0-8.5
C3a~120-125H6~8.2-8.7
C4~122-127H7~7.5-8.0
C5~145-150CH₃~4.0-4.5
C6~118-123
C7~110-115
C7a~140-145
CH₃~35-40

Note: These are hypothetical values based on typical ranges for similar substituted indazoles and serve as an illustrative example of what a GIAO/DFT calculation would yield. Actual values would be determined from specific calculations.

IR Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. nih.govsapub.org For this compound, key predicted vibrational modes would include the asymmetric and symmetric stretching of the NO₂ group, typically found in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. sapub.org Other significant peaks would correspond to C-H, C=C, and C-N stretching and bending modes within the molecule. A comparison of the calculated frequencies (often scaled by an empirical factor to account for anharmonicity and method limitations) with experimental IR data is a standard method for structural confirmation. The NIST WebBook provides an experimental IR spectrum for the related compound 2-methyl-5-nitro-2H-indazole, which can serve as a basis for comparison. nist.gov

Exploration of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions. nih.gov This allows for the identification of transition states—the highest energy points along a reaction coordinate—and the calculation of activation energies. For this compound, one could investigate various reactions, such as nucleophilic aromatic substitution (SₙAr) at the C3-iodo position or reactions involving the nitro group. By locating the transition state structures and calculating their energies, one can predict the feasibility and kinetics of a proposed reaction pathway. rsc.org This analysis is crucial for understanding how the compound might behave in a synthetic or biological context.

Reactivity and Selectivity Prediction through Computational Chemistry

Beyond static properties, computational methods can predict how a molecule will react. Reactivity descriptors derived from DFT provide insights into which parts of a molecule are most susceptible to attack.

Fukui Function Analysis for Local Electrophilic and Nucleophilic Sites

The Fukui function, f(r), is a conceptual DFT tool that identifies the most reactive sites in a molecule. wikipedia.org It measures the change in electron density at a specific point when an electron is added to or removed from the system. faccts.de There are three main types of Fukui functions:

f⁺(r): for nucleophilic attack (where an electron is added).

f⁻(r): for electrophilic attack (where an electron is removed).

f⁰(r): for radical attack.

For this compound, Fukui function analysis would be used to pinpoint the atoms most likely to engage in electrophilic or nucleophilic interactions. mdpi.comresearchgate.net The analysis would likely indicate that the carbon atoms of the benzene (B151609) ring, particularly those ortho and para to the strong electron-withdrawing nitro group, are highly susceptible to nucleophilic attack. The nitro group itself is known to create strong electrophilic sites on an aromatic system. nih.gov Conversely, the nitrogen atoms of the indazole ring might be identified as potential nucleophilic sites.

Table 2: Predicted Local Reactivity using Fukui Functions for this compound

Atom / RegionPredicted Fukui Function Value (f⁺)Susceptibility ToPredicted Fukui Function Value (f⁻)Susceptibility To
C4HighNucleophilic AttackLowElectrophilic Attack
C6HighNucleophilic AttackLowElectrophilic Attack
N1LowNucleophilic AttackHighElectrophilic Attack
N2LowNucleophilic AttackHighElectrophilic Attack
Iodo Group (I)ModerateNucleophilic AttackModerateElectrophilic Attack

Note: This table provides a qualitative prediction of reactivity based on the known electronic effects of the substituents and general principles of Fukui function analysis on nitroaromatic systems. "High" indicates a more reactive site for the specified type of attack.

Global Reactivity Descriptors (e.g., Electrophilicity Index, Nucleophilicity Index, Chemical Hardness)

Chemical Hardness (η) and its inverse, Softness (S) , are measures of a molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, indicating high stability and low reactivity. Conversely, a small HOMO-LUMO gap suggests a soft molecule, which is more polarizable and reactive. researchgate.netmdpi.com

The Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. This is particularly relevant for this compound, where the presence of the nitro group is expected to enhance its electrophilic character.

The Nucleophilicity Index (Nu) , on the other hand, measures the electron-donating ability of a molecule. While the nitro and iodo substituents are electron-withdrawing, the indazole ring itself possesses nucleophilic centers, primarily the nitrogen atoms.

DescriptorFormulaIllustrative Value (eV)
HOMO EnergyEHOMO-6.5
LUMO EnergyELUMO-2.1
Energy GapΔE = ELUMO - EHOMO4.4
Ionization PotentialI ≈ -EHOMO6.5
Electron AffinityA ≈ -ELUMO2.1
Chemical Hardnessη = (I - A) / 22.2
Chemical SoftnessS = 1 / (2η)0.227
Electronegativityχ = (I + A) / 24.3
Electrophilicity Indexω = χ² / (2η)4.20

Note: The values in this table are for illustrative purposes and are not the calculated values for this compound.

Analysis of Tautomeric Preferences and Isomeric Stability of 2H-Indazole Derivatives

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. uni.lu The position of the proton on the nitrogen atoms of the pyrazole (B372694) ring defines the tautomer. Thermodynamic calculations and experimental studies have generally shown that the 1H-indazole tautomer is the more stable and predominant form compared to the 2H-indazole. uni.lu

However, in the case of this compound, the presence of a methyl group on the N2 nitrogen atom "locks" the molecule in the 2H-indazole form. This prevents tautomerization to the 1H form, as it would require the breaking of a covalent N-C bond. Therefore, the analysis of tautomeric preference is not directly applicable to this specific compound.

The discussion of isomeric stability for this molecule would focus on the relative stability of different conformers or rotamers, for instance, arising from the rotation of the nitro group. Computational methods can be used to calculate the energies of these different spatial arrangements to identify the most stable conformation. For instance, in a study of substituted indazoles, nucleophilic substitution reactions led to mixtures of N-1 and N-2 isomers, with the N-1 isomer being predominant. nih.gov

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent can significantly influence the molecular properties and reactivity of a solute. These effects arise from the interactions between the solute and solvent molecules, which can alter the electronic distribution and geometry of the solute.

For 2H-indazole derivatives, the polarity of the solvent can affect their photophysical properties. A computational and experimental study on substituted 2H-indazoles revealed that the solvent environment impacts their electronic properties in both the ground and excited states. researchgate.net In a study on the synthesis of functionalized 3-acyl-2H-indazoles, acetonitrile (B52724) was found to be the most effective solvent among those tested. acs.org

In the context of this compound, a polar solvent is expected to stabilize the ground state of this polar molecule, potentially influencing its reactivity in chemical reactions. For example, the rate of a reaction may be altered by changing the solvent, as the solvent can stabilize or destabilize the transition state relative to the reactants. While specific studies on the solvent effects for this exact compound are not available, the general principles of solute-solvent interactions suggest that its behavior will be dependent on the nature of the solvent used.

Advanced Applications and Future Research Directions of 3 Iodo 2 Methyl 5 Nitro 2h Indazole

Utilization as a Versatile Building Block in Complex Organic Synthesis

The true power of 3-iodo-2-methyl-5-nitro-2H-indazole lies in its capacity as a versatile scaffold for constructing more elaborate molecules. Its strategically placed functional groups, particularly the iodo and nitro moieties, serve as handles for a wide array of chemical transformations.

The 3-iodo group is the primary anchor for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. This allows for the direct and selective introduction of diverse molecular fragments at a key position of the indazole core. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are well-established methods for functionalizing 3-iodoindazoles. nih.govresearchgate.netmdpi.comgoogle.com

Suzuki-Miyaura Coupling : Reaction with various aryl or heteroaryl boronic acids can introduce new aromatic systems, creating complex bi-aryl structures. This is a foundational method for building molecules with potential applications as kinase inhibitors or other therapeutic agents. mdpi.comnih.govwikipedia.org

Sonogashira Coupling : This reaction allows for the introduction of terminal alkynes, leading to the formation of 3-alkynyl-indazole derivatives. researchgate.netwikipedia.org These products are not only valuable in their own right but can also serve as precursors for further cyclization reactions to form fused heterocyclic systems. organic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination : The iodo group can be replaced with a wide range of primary or secondary amines, providing direct access to 3-aminoindazole derivatives, which are important pharmacophores. wikipedia.orglibretexts.orgorganic-chemistry.org

Concurrently, the 5-nitro group offers another dimension of synthetic utility. It can be readily reduced to a 5-amino group under standard conditions, such as using metals like iron or tin. google.com This newly formed amine can then be functionalized through acylation, sulfonylation, or used as a nucleophile in cyclization reactions to build additional rings onto the indazole framework, leading to novel polycyclic heterocyclic systems. nih.govmdpi.com The combination of these reactive sites allows for sequential and orthogonal functionalization, making this compound a highly valuable building block.

Table 1: Potential Cross-Coupling Reactions for Synthetic Elaboration

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting C3-SubstituentPotential Application
Suzuki-MiyauraR-B(OH)₂Pd(0) catalyst, BaseAryl, Heteroaryl, VinylMedicinal Chemistry, Materials
SonogashiraTerminal AlkynePd(0) catalyst, Cu(I) cocatalyst, BaseAlkynylPrecursors for complex heterocycles
HeckAlkenePd(0) catalyst, BaseAlkenylFine Chemical Synthesis
Buchwald-HartwigAmine (R₂NH)Pd(0) catalyst, Ligand, BaseAminoPharmacophore Synthesis

Combinatorial chemistry, which involves the rapid synthesis of a large number of related compounds (a "library"), is a cornerstone of modern materials discovery. umd.edumdpi.com The suitability of this compound as a core scaffold for such libraries is evident. By leveraging the robust and high-throughput nature of cross-coupling reactions, this single starting material can be reacted with hundreds of different boronic acids, alkynes, or amines to generate a large library of diverse indazole derivatives.

These libraries can then be screened for properties relevant to material science. Indazole-based compounds and their coordination complexes are known to exhibit interesting photophysical properties, including luminescence. rsc.orgmdpi.com By systematically varying the substituents attached to the indazole core, researchers can fine-tune the electronic structure and solid-state packing of the resulting molecules, influencing properties such as emission wavelength, quantum yield, and thermal stability. This approach accelerates the discovery of novel materials for applications in technologies like organic light-emitting diodes (OLEDs) and chemical sensors.

Role as a Structural Motif in Chemical Probe and Ligand Design

Beyond its use as a synthetic intermediate, the this compound core itself can be incorporated into molecules designed for specific biological or chemical functions.

The indazole scaffold is a well-known pharmacophore, and nitroindazole derivatives, in particular, have demonstrated significant biological activity. For example, various 7-nitroindazole (B13768) derivatives are potent inhibitors of nitric oxide synthase (NOS), an important enzyme in cellular signaling. nih.gov Furthermore, extensive research has shown that 5-nitroindazole (B105863) compounds are effective inhibitors of the growth of Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.comnih.govnih.gov The mechanism of action for these antichagasic agents is believed to involve the reduction of the nitro group within the parasite, leading to the formation of toxic radical species. nih.gov

In this context, this compound serves as an excellent starting point for the design of new chemical probes and potential therapeutic agents. The 5-nitroindazole portion acts as the core bioactive element, while the 3-iodo position provides a crucial "vector" for modification. Using the cross-coupling reactions described previously, chemists can attach various groups designed to interact with specific pockets of a target enzyme or receptor, thereby tuning the molecule's potency and selectivity. This "scaffold hopping" approach, where an indazole core is used to replace other heterocycles like indoles, has proven effective in transforming selective inhibitors into dual-target agents. nih.gov

The nitrogen atoms of the indazole ring are effective coordination sites for metal ions. rsc.orgtandfonline.com The formation of coordination compounds—complexes between an organic ligand and a metal ion—can lead to materials with unique structural, magnetic, and photoluminescent properties. rsc.orgmdpi.com The 2-methyl-2H-indazole core of the title compound can act as a monodentate or bridging ligand, coordinating to a variety of transition metals such as copper, zinc, palladium, and rhodium. rsc.orgtandfonline.comnih.gov

The substituents on the indazole ring play a critical role in modulating the electronic properties of the ligand and, consequently, the characteristics of the resulting metal complex. The strongly electron-withdrawing nitro group at the 5-position and the iodo group at the 3-position significantly influence the ligand's electron density. This modulation can affect the stability of the complex, its redox potential, and its catalytic activity if used in that capacity. Furthermore, the iodo group remains available for post-coordination functionalization, allowing for the synthesis of highly complex, multifunctional metallo-organic structures.

Innovation in Synthetic Methodologies Inspired by this compound

The development of novel and efficient synthetic reactions is often driven by the challenge of functionalizing complex molecules with high selectivity. A molecule such as this compound, possessing multiple distinct reactive sites, is an ideal substrate for inspiring such innovation. The primary challenge is to achieve regioselectivity—reacting at one site while leaving the others untouched.

Research efforts in heterocyclic chemistry are continuously focused on developing orthogonal synthetic strategies. For a molecule like this, this would mean discovering reaction conditions that allow for:

A cross-coupling reaction at the 3-iodo position without disturbing the 5-nitro group.

The chemical reduction of the 5-nitro group without causing de-iodination at the 3-position.

Achieving this level of control often requires the development of new catalyst systems, milder reaction conditions, or novel protecting group strategies. For example, studies on di-halo-indazoles have focused on developing methods for sequential, site-selective cross-couplings. researchgate.net The unique electronic environment of this compound makes it an excellent platform for testing and refining these advanced methodologies, thereby contributing to the broader toolkit of synthetic organic chemistry. researchgate.netucc.ie

Development of More Sustainable and Green Chemistry Approaches in Indazole Synthesis

The synthesis of complex heterocyclic compounds like this compound traditionally involves multi-step processes that can be resource-intensive and generate significant waste. Modern synthetic chemistry is increasingly focused on the principles of green chemistry, aiming to develop more sustainable and environmentally benign methodologies. nih.gov

One promising green approach for the synthesis of the 2H-indazole core involves one-pot reactions. For instance, a reported method for the synthesis of 2H-indazoles involves the condensation of ortho-nitrobenzaldehydes with amines, followed by a reductive cyclization. nih.govacs.org This strategy could be adapted for the synthesis of the precursor, 2-methyl-5-nitro-2H-indazole. The use of greener solvents, such as water or polyethylene (B3416737) glycol (PEG), in copper-catalyzed multicomponent reactions to form 2H-indazoles has also been documented, offering a more sustainable alternative to traditional organic solvents. organic-chemistry.org Microwave-assisted synthesis is another avenue that can lead to higher yields and shorter reaction times, as demonstrated in the preparation of disubstituted 2H-indazoles. benthamdirect.com

The introduction of the iodine atom at the C3 position is a critical step in the synthesis of the target molecule. Traditional iodination methods often employ molecular iodine in the presence of a strong base, which can be harsh. chim.it More sustainable alternatives are being explored, such as the use of N-iodosuccinimide (NIS) as an iodinating agent in more environmentally friendly solvents like fluorinated alcohols. acs.org Metal-free halogenation of 2H-indazoles in water has also been reported, presenting a significant advancement in green halogenation processes. nih.gov Furthermore, oxidative halogenation using halide salts in combination with clean oxidants like hydrogen peroxide, potentially catalyzed by high-oxidation-state metal complexes, represents a highly atom-economical and sustainable approach. rsc.org

A plausible green synthetic route to this compound could, therefore, involve a one-pot synthesis of the 2-methyl-5-nitro-2H-indazole precursor from a suitable ortho-substituted nitrobenzene, followed by a selective, metal-free, or sustainably catalyzed iodination at the C3 position.

Advancements in Catalyst Design for Highly Selective Functionalization Reactions

The selective functionalization of the indazole core is paramount for creating a diverse range of derivatives with tailored properties. Direct C-H functionalization has emerged as a powerful tool in this regard, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org

The C3 position of the 2H-indazole ring is a primary site for functionalization. Palladium- and copper-based catalysts have been effectively used for the C-H arylation of indazoles at this position. researchgate.net For the specific case of this compound, the introduction of the iodine atom can be envisioned through a catalytic C-H iodination. The design of catalysts for such a transformation on an electron-deficient substrate is challenging. The presence of the electron-withdrawing nitro group at the C5 position deactivates the indazole ring towards electrophilic substitution, which is the common mechanism for halogenation. minia.edu.eglibretexts.org

Recent advancements in catalyst design for the C-H functionalization of electron-deficient heterocycles offer potential solutions. Rhodium(III) catalysts, for example, have shown remarkable efficacy in activating C-H bonds, even in challenging substrates. acs.orgresearchgate.netumn.edunih.gov Palladium-catalyzed C-H activation is another well-established strategy, with ongoing research focused on developing more active and robust catalyst systems. nih.govacs.orgacs.orgresearchgate.netnih.gov The development of specific ligands that can tune the reactivity and selectivity of the metal center is crucial in this context.

Photoredox catalysis is a rapidly evolving field that enables C-H functionalization under mild conditions using visible light. conicet.gov.arjocpr.comacs.orgbeilstein-journals.org This approach can generate highly reactive radical intermediates that can participate in a variety of transformations, including halogenation. A photocatalytic approach to the C3-iodination of 2-methyl-5-nitro-2H-indazole could offer a highly selective and green alternative to traditional methods. Catalyst-free photoarylation of 2-aryl-2H-indazoles at the C3-position with aryl iodides has been reported, highlighting the potential of photo-induced reactions in indazole functionalization. rsc.org

Catalyst SystemFunctionalization TypePotential Applicability to Target CompoundKey Features
Palladium(II) AcetateC-H Arylation/HalogenationHigh, for direct C3-iodination.Well-established for indazole functionalization, but may require optimization for the electron-deficient substrate.
Rhodium(III) ComplexesC-H Activation/AnnulationHigh, for activating the C-H bond in the electron-deficient ring.Known for high reactivity and functional group tolerance.
Copper(I) IodideC-H ArylationModerate, potentially for subsequent modifications.Less expensive alternative to palladium, effective for certain couplings.
Visible-Light PhotocatalystsC-H FunctionalizationHigh, for a mild and selective iodination.Green chemistry approach, operates under mild conditions.

Future Perspectives in Indazole Chemical Research and Development

The highly functionalized nature of this compound makes it a versatile platform for future research and development. The presence of the iodine atom at the C3 position is particularly significant, as it serves as a handle for a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a vast array of substituents at this position, enabling the creation of large libraries of novel indazole derivatives for biological screening.

A significant area of future research will likely focus on the medicinal chemistry applications of derivatives of this compound. Indazole-containing compounds are well-represented among approved drugs and clinical candidates, particularly as kinase inhibitors for the treatment of cancer. nih.govmdpi.com The nitro group on the indazole ring can be readily reduced to an amino group, which can then be further functionalized to introduce pharmacophores known to interact with biological targets. The combination of the versatile C3-iodo substituent and the C5-amino precursor makes this scaffold particularly attractive for the design of novel therapeutic agents. nih.gov

Beyond medicinal chemistry, the unique electronic properties of nitro- and iodo-substituted indazoles could be exploited in the field of materials science. Functionalized indazoles have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as components in novel polymers. nih.gov The electron-withdrawing nature of the nitro group and the heavy iodine atom can influence the photophysical properties of the molecule, making derivatives of this compound interesting candidates for the development of new functional materials.

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